molecular formula C26H40N4O2 B4012173 1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide

1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide

Cat. No.: B4012173
M. Wt: 440.6 g/mol
InChI Key: QOJSVKWYSAWWOF-UHFFFAOYSA-N
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Description

1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide is a synthetic compound characterized by the presence of adamantyl groups attached to a piperazine ring

Mechanism of Action

The mechanism of action of adamantane derivatives involves the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Future Directions

There is a growing interest in materials chemistry in the use of diamondoids for diamond formation . In recent years, it has been shown that diamondoids such as adamantane can be used as precursors or seeds of nanodiamonds under high-pressure high-temperature conditions (HPHT synthesis) and for chemical vapor deposition methods (CVD synthesis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide typically involves the reaction of 1-adamantylamine with piperazine-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl groups can be oxidized to form corresponding ketones or alcohols.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantanone or adamantanol derivatives.

    Reduction: Formation of 1-N,4-N-bis(1-adamantyl)piperazine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)piperazine: A related compound with a single adamantyl group attached to the piperazine ring.

    N-(1-Adamantyl)carbothioamide: Contains an adamantyl group and a carbothioamide moiety.

    N,N’-bis(1-adamantyl)piperazine-1,4-dicarbothioamide: Similar structure with carbothioamide groups instead of carboxamide.

Uniqueness

1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide is unique due to the presence of two adamantyl groups, which significantly enhance its stability and lipophilicity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

1-N,4-N-bis(1-adamantyl)piperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O2/c31-23(27-25-11-17-5-18(12-25)7-19(6-17)13-25)29-1-2-30(4-3-29)24(32)28-26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJSVKWYSAWWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)NC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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